molecular formula C9H8N2O2 B13211033 4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde

4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13211033
M. Wt: 176.17 g/mol
InChI Key: WSGUXSGKQODXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of appropriate aldehydes with methylamine under controlled conditions. The process typically includes steps such as cyclization, oxidation, and functional group transformations to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine

Uniqueness

4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(methylamino)furo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-10-9-7-4-6(5-12)13-8(7)2-3-11-9/h2-5H,1H3,(H,10,11)

InChI Key

WSGUXSGKQODXFE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1C=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.